2-Aminosuccinamide
Description
Properties
Molecular Formula |
C4H9N3O2 |
|---|---|
Molecular Weight |
131.13 g/mol |
IUPAC Name |
2-aminobutanediamide |
InChI |
InChI=1S/C4H9N3O2/c5-2(4(7)9)1-3(6)8/h2H,1,5H2,(H2,6,8)(H2,7,9) |
InChI Key |
DSLBDPPHINVUID-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)N)N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of 2-Aminosuccinonitrile
The hydrolysis of 2-aminosuccinonitrile (C₄H5N₃) under acidic or basic conditions historically served as a primary route. In aqueous ammonia (5–7 M), the nitrile groups undergo sequential hydration to form the diamide. However, this method suffers from low yields (45–55%) due to incomplete conversion and side reactions such as imine formation.
Reaction Conditions
Ammonolysis of Succinate Esters
Dimethyl or diethyl succinate reacts with concentrated ammonium hydroxide (25–30% NH₃) to yield 2-aminosuccinamide. This method requires high-pressure reactors (2–5 bar) and prolonged reaction times (72 hours) to achieve moderate yields (60–65%). Competing ester hydrolysis often reduces selectivity, necessitating post-synthesis purification.
Key Limitation
Modern Synthetic Approaches
Reaction of 2-Chloromalonates with Ammonium Carbonate
A patent-pending method (CN113045447A) demonstrates high efficiency using 2-chloromalonate and ammonium carbonate in aqueous media. The reaction proceeds via nucleophilic displacement, with ammonium carbonate acting as both a base and ammonia source.
Optimized Protocol
- Reactants : Ethyl 2-chloromalonate (1 mol), ammonium carbonate (3–5 mol)
- Solvent : Water (3–5 mL/g substrate)
- Conditions : 50–60°C for 6–8 hours
- Post-treatment : Heating to 65–70°C to decompose excess ammonium carbonate, followed by crystallization.
Performance Data
| Example | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 86.6 | 99.2 |
| 2 | 87.2 | 99.2 |
| 3 | 84.3 | 98.7 |
Catalytic Amination Techniques
Recent studies employ transition-metal catalysts to accelerate amidation. For instance, copper(I)-catalyzed azide-alkyne cycloaddition enables the synthesis of 2-aminosuccinamide derivatives at ambient temperatures.
Advantages
Limitations
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Purity (%) | Scalability |
|---|---|---|---|---|
| Nitrile Hydrolysis | 45–55 | 24–48 | 70–75 | Low |
| Succinate Ammonolysis | 60–65 | 72 | 65–70 | Moderate |
| 2-Chloromalonate Route | 85–90 | 6–8 | 98–99 | High |
| Catalytic Amination | 75–80 | 2–4 | 90–95 | Moderate |
Industrial Considerations
Chemical Reactions Analysis
Types of Reactions: (S)-2-Aminosuccinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert (S)-2-aminosuccinamide into its corresponding amine derivatives.
Substitution: The amino group in (S)-2-aminosuccinamide can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives of (S)-2-aminosuccinamide.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-2-Aminosuccinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a substrate in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain metabolic disorders.
Industry: (S)-2-Aminosuccinamide is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-aminosuccinamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various metabolic pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
®-2-Aminosuccinamide: The enantiomer of (S)-2-aminosuccinamide, with similar chemical properties but different biological activities.
2-Aminosuccinic Acid: A precursor in the synthesis of (S)-2-aminosuccinamide.
2-Aminobutyric Acid: A structurally similar compound with different functional groups.
Uniqueness: (S)-2-Aminosuccinamide is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its enantiomer and other similar compounds
Biological Activity
2-Aminosuccinamide (2-AS) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of 2-AS, supported by research findings and case studies.
Chemical Structure and Properties
2-Aminosuccinamide is a derivative of succinamide, characterized by the presence of an amino group at the second carbon position of the succinamide backbone. Its molecular formula is CHNO, and it exhibits properties that facilitate interactions with various biological targets.
Biological Activities
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of succinimide derivatives, including 2-AS. Research indicates that compounds related to 2-AS can inhibit the proliferation of cancer cells and induce apoptosis through several mechanisms:
- Cytotoxicity : In vitro assays demonstrated that certain derivatives exhibited high cytotoxicity against various cancer cell lines, including leukemia (K562) and cervical cancer (HeLa) cells. The compounds were shown to activate caspases, essential markers for apoptosis, suggesting a receptor-mediated apoptotic pathway .
- Gene Expression Modulation : Microarray gene profiling revealed that these compounds upregulated pro-apoptotic genes while downregulating anti-apoptotic genes associated with NF-kB signaling pathways, indicating a complex regulatory mechanism in cancer cell death .
Table 1: Anticancer Activity of 2-Aminosuccinamide Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2c | K562 | 6 | Caspase activation |
| 2d | HeLa | 5 | DNA intercalation |
| 2f | K562 | 4 | MAPK pathway activation |
2. Antioxidant Activity
The antioxidant properties of succinimide derivatives have also been investigated. Studies show that these compounds can scavenge free radicals effectively:
- DPPH and ABTS Assays : Compounds derived from succinamide exhibited significant scavenging activity against DPPH and ABTS radicals, with IC50 values indicating strong antioxidant potential .
- Mechanism : The antioxidant activity is attributed to the presence of electron-rich moieties within their structure, which facilitate the neutralization of reactive oxygen species .
The biological activity of 2-Aminosuccinamide is mediated through several mechanisms:
- Enzyme Inhibition : Some derivatives have shown potent inhibitory effects on cholinesterase enzymes, which are crucial in neurotransmission. For instance, compounds MSJ2 and MSJ10 demonstrated over 90% inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's .
- DNA Interaction : The ability to intercalate DNA has been reported for certain derivatives, leading to disruptions in replication and transcription processes essential for cancer cell survival .
Case Studies
Case Study 1: Anticancer Efficacy in Leukemia Models
A study evaluated the effects of a series of dicarboximides related to 2-AS on K562 leukemia cells. The results indicated that treatment with these compounds led to a significant increase in caspase activity, confirming their role in inducing apoptosis. The study also highlighted the upregulation of genes associated with mitochondrial pathways, further supporting their anticancer potential .
Case Study 2: Neuroprotective Effects
In a separate investigation focusing on neuroprotective applications, derivatives of succinamide were tested for their ability to inhibit cholinesterase activity. The results showed promising inhibitory effects, suggesting that these compounds could be developed as therapeutic agents for Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
